Cas no 1552769-97-7 (methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate)

methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate
- 1552769-97-7
- EN300-1587434
-
- Inchi: 1S/C11H19NO2/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9/h9,12H,2-8H2,1H3
- InChI Key: OQPFMMHNXGNIDR-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CCC1)C1CCNCC1)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.3
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587434-0.05g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 0.05g |
$816.0 | 2023-06-04 | ||
Enamine | EN300-1587434-0.5g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 0.5g |
$933.0 | 2023-06-04 | ||
Enamine | EN300-1587434-5000mg |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 5000mg |
$2816.0 | 2023-09-24 | ||
Enamine | EN300-1587434-2500mg |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 2500mg |
$1903.0 | 2023-09-24 | ||
Enamine | EN300-1587434-500mg |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 500mg |
$933.0 | 2023-09-24 | ||
Enamine | EN300-1587434-10000mg |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 10000mg |
$4176.0 | 2023-09-24 | ||
Enamine | EN300-1587434-0.25g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 0.25g |
$893.0 | 2023-06-04 | ||
Enamine | EN300-1587434-2.5g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 2.5g |
$1903.0 | 2023-06-04 | ||
Enamine | EN300-1587434-5.0g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 5g |
$2816.0 | 2023-06-04 | ||
Enamine | EN300-1587434-0.1g |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate |
1552769-97-7 | 0.1g |
$855.0 | 2023-06-04 |
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate
Methyl 1-(Piperidin-4-yl)cyclobutane-1-carboxylate (CAS No. 1552769-97-7): A Versatile Building Block in Medicinal Chemistry
In the rapidly evolving field of medicinal chemistry, methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate (CAS No. 1552769-97-7) has emerged as a valuable intermediate for drug discovery. This compound, featuring both a piperidine moiety and a cyclobutane carboxylate structure, offers unique opportunities for designing novel therapeutic agents. Researchers are particularly interested in its potential applications for central nervous system (CNS) disorders and pain management medications, aligning with current pharmaceutical industry trends toward neurological therapeutics.
The molecular structure of methyl 1-(piperidin-4-yl)cyclobutane carboxylate combines two pharmacologically important scaffolds. The piperidine ring is a common feature in many FDA-approved drugs, while the cyclobutane framework provides enhanced metabolic stability compared to larger ring systems. This combination makes the compound particularly attractive for modern drug design strategies that emphasize molecular complexity and three-dimensionality, addressing one of the key challenges in contemporary medicinal chemistry - improving drug-like properties while maintaining efficacy.
Recent literature highlights the growing importance of sp3-rich fragments like methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate in fragment-based drug discovery. The compound's balanced physicochemical properties (molecular weight ~211.27 g/mol, cLogP ~1.2) make it suitable for hit-to-lead optimization programs. Pharmaceutical companies are increasingly exploring such building blocks to develop more selective kinase inhibitors and GPCR modulators, responding to the industry's need for targeted therapies with reduced off-target effects.
The synthetic utility of 1552769-97-7 extends beyond traditional small molecule drugs. Researchers are investigating its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms, one of the most exciting areas in current drug development. The piperidin-4-yl group serves as an excellent attachment point for linker molecules, while the methyl carboxylate functionality allows for further derivatization, making this compound particularly versatile for cutting-edge therapeutic modalities.
From a commercial perspective, the demand for high-quality methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate has been steadily increasing. Suppliers report growing interest from both academic institutions and pharmaceutical companies engaged in neurodegenerative disease research and chronic pain management programs. The compound's stability under standard storage conditions (typically 2-8°C under inert atmosphere) and compatibility with common organic solvents enhance its practicality for diverse research applications.
Quality control aspects of 1552769-97-7 are crucial given its pharmaceutical applications. Reputable manufacturers provide comprehensive analytical data including HPLC purity (typically >95%), NMR characterization, and mass spectrometric confirmation. These quality assurances are particularly important for researchers who need reliable building blocks for their drug discovery pipelines, especially when working on FDA submission packages or patent applications.
Looking toward future applications, methyl 1-(piperidin-4-yl)cyclobutane carboxylate shows promise in the development of next-generation antidepressants and anxiolytics. The compound's ability to modulate neurotransmitter systems while maintaining favorable blood-brain barrier penetration characteristics makes it an attractive starting point for CNS drug development. This aligns with current mental health research priorities and the pharmaceutical industry's focus on addressing unmet medical needs in psychiatry.
Environmental and safety considerations for handling 1552769-97-7 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (lab coat, gloves, eye protection) is recommended when working with this material. Researchers should consult the specific Safety Data Sheet (SDS) provided by their supplier for detailed handling instructions and disposal guidelines.
The intellectual property landscape surrounding methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate continues to evolve, with several patents filed in recent years describing its incorporation into novel therapeutic agents. This patent activity reflects the compound's growing importance in pharmaceutical research and suggests its potential to contribute to future drug approvals. Companies engaged in drug discovery should conduct thorough freedom-to-operate analyses before developing commercial products containing this structural motif.
In conclusion, methyl 1-(piperidin-4-yl)cyclobutane carboxylate (CAS No. 1552769-97-7) represents a strategically important building block in modern medicinal chemistry. Its unique structural features, synthetic versatility, and relevance to current drug discovery trends position it as a valuable tool for researchers developing next-generation therapeutics. As the pharmaceutical industry continues to prioritize CNS disorders and targeted therapies, the significance of this compound is likely to grow in the coming years.
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